N-Methyl-1-quinolin-2-ylmethanamine

説明

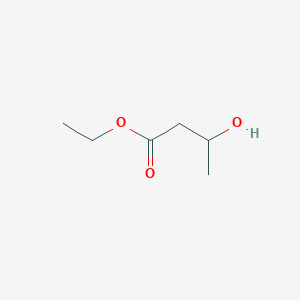

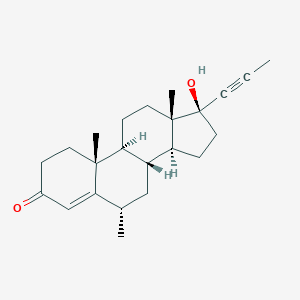

N-Methyl-1-quinolin-2-ylmethanamine is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Applications

Quinoline and quinazoline alkaloids, including compounds structurally related to N-Methyl-1-quinolin-2-ylmethanamine, have been extensively studied for their potential in drug development due to their broad range of bioactivities. These compounds have been isolated from natural sources and exhibit significant antitumor, antimalarial, antibacterial, antifungal, and antiviral activities, among others. Notably, quinoline derivatives like quinine and camptothecin have marked milestones in antimalarial and anticancer drug development, respectively, underscoring the therapeutic significance of this class of compounds (Shang et al., 2018).

Environmental Applications

The environmental impact of quinoline and its derivatives, including challenges related to their degradation, has been a subject of research due to their use in various industries such as dye, metallurgy, pharmaceutical, rubber, and agrochemical. Quinoline's difficult-to-decompose nature, owing to its bicyclic fused structure and long photooxidation half-life, poses a significant threat to human health and the ecological environment. Research has focused on improving degradation efficiency and fully utilizing the carbon and nitrogen within quinoline to mitigate environmental damage. This involves exploring strains, research progress, and mechanisms of various methods for degrading quinoline, especially through biodegradation and technology combinations (Luo et al., 2020).

Applications in Materials Science

Quinoline and its analogs have also found applications in materials science, particularly in the development of corrosion inhibitors. Quinoline derivatives are effective against metallic corrosion due to their high electron density and ability to form stable chelating complexes with surface metallic atoms. This property is enhanced by polar substituents such as hydroxyl, methoxy, amino, and nitro groups, which facilitate adsorption and complex formation. Such research underscores the potential of quinoline derivatives in protecting materials from corrosion, contributing to the longevity and durability of metallic structures (Verma et al., 2020).

特性

IUPAC Name |

N-methyl-1-quinolin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-12-8-10-7-6-9-4-2-3-5-11(9)13-10/h2-7,12H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBQFFXWWOONSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576706 | |

| Record name | N-Methyl-1-(quinolin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136727-11-2 | |

| Record name | N-Methyl-1-(quinolin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine](/img/structure/B144798.png)

![1-[(2R)-2-Ethynylazepan-1-yl]ethanone](/img/structure/B144804.png)